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molecular formula C17H15N3O2 B8280734 1-Ethyl-4-oxo-7-(2-pyridyl)quinoline-3-carboxamide

1-Ethyl-4-oxo-7-(2-pyridyl)quinoline-3-carboxamide

Cat. No. B8280734
M. Wt: 293.32 g/mol
InChI Key: QFDATAGWFQYEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959363

Procedure details

[I; R=H, R1C2H5, R2H, R6H, R7 -pyridinyl] was prepared from 2.94 g 1-ethyl-1,4-dihydro-4-oxo-7-(2-pyridinyl)-3-quinolinecarboxylic acid (U.S. Pat No. 3,753,993) according to the procedure of Example 1, part (h), and was obtained (2.66 g) in the form of a light-tan solid, m.p. 245°-246° C.
[Compound]
Name
R1C2H5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R6H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-ethyl-1,4-dihydro-4-oxo-7-(2-pyridinyl)-3-quinolinecarboxylic acid
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH:11]=2)[C:6](=[O:19])[C:5]([C:20]([OH:22])=O)=[CH:4]1)[CH3:2].FC1C=CC([N:30]2C3C(=CC=C(C4C=CN=CC=4)C=3)C(=O)C(C(N)=O)=C2)=CC=1>>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH:11]=2)[C:6](=[O:19])[C:5]([C:20]([NH2:30])=[O:22])=[CH:4]1)[CH3:2]

Inputs

Step One
Name
R1C2H5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
R2H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
R6H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-ethyl-1,4-dihydro-4-oxo-7-(2-pyridinyl)-3-quinolinecarboxylic acid
Quantity
2.94 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC=C(C=C12)C1=NC=CC=C1)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (2.66 g) in the form of a light-tan solid, m.p. 245°-246° C.

Outcomes

Product
Name
Type
Smiles
C(C)N1C=C(C(C2=CC=C(C=C12)C1=NC=CC=C1)=O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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